molecular formula C9H9BrN4O2 B279628 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Cat. No.: B279628
M. Wt: 285.1 g/mol
InChI Key: MCXJHYOLVTWUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a chemical compound with a molecular formula of C10H10BrN3O2. It is commonly known as BRD0705 and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. BRD0705 is a promising drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Mechanism of Action

BRD0705 is a potent inhibitor of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound enzymes are involved in the regulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa B (NF-κB) pathway. By inhibiting this compound enzymes, BRD0705 can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BRD0705 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BRD0705 also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Moreover, BRD0705 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

BRD0705 is a potent and selective inhibitor of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes, which makes it a valuable tool for studying the role of this compound enzymes in various cellular processes. However, its potency may also pose a challenge in determining the optimal concentration for experiments. Moreover, the synthesis of BRD0705 involves a multi-step process, which may limit its availability for researchers.

Future Directions

There are several future directions for the research on BRD0705. One potential application is in the treatment of cancer, where BRD0705 can be used as a monotherapy or in combination with other anticancer agents. Another potential application is in the treatment of inflammatory disorders, where BRD0705 can be used to reduce inflammation and alleviate symptoms. Moreover, BRD0705 can be used as a tool for studying the role of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes in various cellular processes, which can lead to the development of new therapeutic targets.

Synthesis Methods

The synthesis of BRD0705 involves a multi-step process. The first step involves the condensation of 5-methyl-3-isoxazolecarboxylic acid with 4-bromo-1-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the final product, BRD0705.

Scientific Research Applications

BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BRD0705 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, BRD0705 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Properties

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.1 g/mol

IUPAC Name

4-bromo-1-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H9BrN4O2/c1-5-3-7(13-16-5)11-9(15)8-6(10)4-14(2)12-8/h3-4H,1-2H3,(H,11,13,15)

InChI Key

MCXJHYOLVTWUDC-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2Br)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.